molecular formula C23H24N2O4S B2511202 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropylbenzenesulfonamide CAS No. 955650-10-9

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropylbenzenesulfonamide

Cat. No. B2511202
M. Wt: 424.52
InChI Key: MKZBPCNOGAVKDP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a furan-2-carbonyl group, a tetrahydroisoquinoline group, and a benzenesulfonamide group. These groups are common in many pharmaceuticals and could potentially impart a variety of biological activities to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan ring, the isoquinoline ring, and the benzene ring would all contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The furan ring could undergo electrophilic aromatic substitution or oxidation. The amide group could participate in hydrolysis or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar amide and sulfonamide groups could enhance the compound’s water solubility .

Scientific Research Applications

Interaction with Carbonic Anhydrases

Isoquinolinesulfonamides, including derivatives of tetrahydroisoquinoline, have been studied for their ability to inhibit human carbonic anhydrases (hCAs), offering insights into designing selective inhibitors for therapeutic targets such as cancer-associated hCA IX and neuronal hCA VII. The structural basis of these interactions provides clues for future drug design aimed at selective inhibition of specific hCA isoforms (Mader et al., 2011).

Supramolecular Chemistry

Research into the synthesis, X-ray characterization, and theoretical study of tetrahydroisoquinoline derivatives has highlighted the importance of F⋯O interactions in forming self-assembled dimers and 1D supramolecular chains. This has implications for understanding molecular assembly and designing new materials with specific structural characteristics (Grudova et al., 2020).

Molecular Design for Selectivity

Further research into the molecular interactions between hCAs and novel benzenesulfonamides has focused on enhancing selectivity towards druggable isoforms. Studies have revealed the significance of nonpolar contacts in the inhibition activity of these molecules, aiding in the development of targeted therapies (Bruno et al., 2017).

Bioreductive Activation for Therapeutic Drug Release

The potential of the nitrofuranylmethyl group as a bioreductively activated pro-drug system has been explored. This strategy involves the release of therapeutic drugs in hypoxic solid tumors, demonstrating a novel approach to targeted cancer therapy (Berry et al., 1997).

Synthesis of Pharmacologically Relevant Derivatives

Efforts to synthesize new tetrahydroisoquinolinones incorporating pharmacologically interesting fragments have been documented. This research has implications for discovering compounds with potential therapeutic applications, highlighting the versatility of tetrahydroisoquinoline derivatives in medicinal chemistry (Kandinska et al., 2006).

Exploration of Molecular Interactions and Antibacterial Activity

Studies have also focused on the synthesis and antibacterial activity of tetrahydroisoquinoline derivatives, shedding light on their potential as antimicrobial agents. This includes investigating the structural properties and interactions that contribute to their activity, further emphasizing the compound's utility in developing new antibiotics (Murugavel et al., 2015).

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. It could potentially be developed into a pharmaceutical drug if it shows promising activity against a disease target .

properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-16(2)17-6-9-21(10-7-17)30(27,28)24-20-8-5-18-11-12-25(15-19(18)14-20)23(26)22-4-3-13-29-22/h3-10,13-14,16,24H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZBPCNOGAVKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropylbenzenesulfonamide

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